molecular formula C9H23O5PSi B14125337 Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate

Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate

Cat. No.: B14125337
M. Wt: 270.33 g/mol
InChI Key: KSNNOYDBDGXZTI-UHFFFAOYSA-N
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Description

MFCD29067225, also known as Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate, is a chemical compound with a molecular formula of C8H21O5PSi. This compound is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate typically involves the reaction of diethyl methylphosphonate with chloromethylsilane under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under an inert atmosphere.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted silyl phosphonates.

Scientific Research Applications

Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity. The pathways involved in these interactions are often studied to understand the compound’s effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate: C8H21O5PSi

    Trimethylsilylphosphonate: C3H9O3PSi

    Diethylphosphonate: C4H11O3P

Uniqueness

This compound is unique due to its combination of silyl and phosphonate groups, which imparts distinct chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H23O5PSi

Molecular Weight

270.33 g/mol

IUPAC Name

2-dimethoxyphosphorylethyl-diethoxy-methylsilane

InChI

InChI=1S/C9H23O5PSi/c1-6-13-16(5,14-7-2)9-8-15(10,11-3)12-4/h6-9H2,1-5H3

InChI Key

KSNNOYDBDGXZTI-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(CCP(=O)(OC)OC)OCC

Origin of Product

United States

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